Pentostatin-d3
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Overview
Description
Pentostatin-d3, also known as deoxycoformycin-d3, is a deuterated form of pentostatin. Pentostatin is a potent inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. It is primarily used as an antineoplastic agent in the treatment of hairy cell leukemia and other lymphoproliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentostatin-d3 can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the pentostatin molecule. The synthesis typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. One common method involves the enzymatic transglycosylation reaction between an imidazo-[4,5-d]-[1,3]diazepine and a deuterated sugar .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using actinomycetes and fungi species. The fermentation process is optimized through mutagenesis and ribosome engineering to enhance the yield of pentostatin. The fermentation medium is also optimized to achieve higher production levels .
Chemical Reactions Analysis
Types of Reactions
Pentostatin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted this compound compounds .
Scientific Research Applications
Pentostatin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and mechanisms, particularly those involving adenosine deaminase.
Biology: Employed in research on cellular metabolism and the role of adenosine deaminase in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating lymphoproliferative disorders and other cancers.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Pentostatin-d3 exerts its effects by inhibiting adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to the accumulation of deoxyadenosine and deoxyadenosine triphosphate, which interfere with DNA synthesis and result in cell death. The primary molecular target of this compound is adenosine deaminase, and its mechanism of action involves the disruption of purine metabolism .
Comparison with Similar Compounds
Pentostatin-d3 is unique compared to other similar compounds due to its deuterated nature, which can provide advantages in terms of stability and metabolic properties. Similar compounds include:
Cladribine: Another purine analog used in the treatment of hairy cell leukemia.
Fludarabine: A purine analog used in the treatment of chronic lymphocytic leukemia.
Nelarabine: A prodrug of arabinosylguanine used in the treatment of T-cell acute lymphoblastic leukemia
This compound’s uniqueness lies in its deuterated form, which can offer improved pharmacokinetic properties and reduced metabolic degradation compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C11H16N4O4 |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
(8R)-7,7,8-trideuterio-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9+/m0/s1/i2D2,7D |
InChI Key |
FPVKHBSQESCIEP-VCGDFEJCSA-N |
Isomeric SMILES |
[2H][C@@]1(C2=C(NC=NC1([2H])[2H])N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |
Origin of Product |
United States |
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